molecular formula C23H28BNO4 B2746837 Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate CAS No. 2377587-35-2

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate

Cat. No. B2746837
CAS RN: 2377587-35-2
M. Wt: 393.29
InChI Key: PDDHFKWPUOIEMV-UHFFFAOYSA-N
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Description

“Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate” is a chemical compound with the molecular formula C19H23BN2O4 . It belongs to the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, Amides, Boronic Acids, Boronic Acid Esters, and Carbamate .


Molecular Structure Analysis

The molecular weight of this compound is 354.21 . The SMILES string representation of the molecule is CC1(C)OB(OC1(C)C)C1=CC(NC(=O)OCC2=CC=CC=C2)=CN=C1 . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Catalysis and Organic Synthesis

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate serves as a precursor or intermediate in various catalytic and organic synthesis processes. For instance, its application in the field of catalysis is demonstrated through the highly active Au(I) catalyzed intramolecular hydrofunctionalization of allenes, facilitating the synthesis of complex nitrogen, oxygen, and carbon-containing heterocycles with high selectivity and efficiency. This process underscores the compound's utility in enabling the formation of piperidine derivatives through hydroamination, as well as oxygen heterocycles through hydroalkoxylation, and tetrahydrocarbazoles through hydroarylation under mild conditions (Zhang et al., 2006).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound is utilized in the synthesis of novel materials with potential applications ranging from molecular imprinting to electronic devices. For example, its role in creating functional monomers for molecular imprinting signifies advances in selective binding and sensing technologies. Such applications are critical for developing sensors and extraction materials with high specificity and affinity for target molecules (Lübke et al., 2000).

Organic Electronics

Moreover, derivatives of benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate have found application in the synthesis of organic electronic materials. The creation of conjugated polymers through palladium-catalyzed Suzuki coupling methods highlights its significance in fabricating organic light-emitting diodes (OLEDs) and other electronic devices, where such polymers serve as key components for electronic and photonic functionalities (Grigoras & Antonoaia, 2005).

properties

IUPAC Name

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)19-11-10-17-13-20(14-18(17)12-19)25-21(26)27-15-16-8-6-5-7-9-16/h5-12,20H,13-15H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDHFKWPUOIEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)NC(=O)OCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate

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